2-(3-Ethylazetidin-1-yl)acetic acid
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Overview
Description
2-(3-Ethylazetidin-1-yl)acetic acid is a compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and biological activities . The compound’s structure consists of an azetidine ring substituted with an ethyl group at the third position and an acetic acid moiety at the first position.
Preparation Methods
The synthesis of 2-(3-Ethylazetidin-1-yl)acetic acid can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(3-Ethylazetidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkoxides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Ethylazetidin-1-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Ethylazetidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s acetic acid moiety may also play a role in its biological activity by interacting with cellular components and influencing metabolic pathways .
Comparison with Similar Compounds
2-(3-Ethylazetidin-1-yl)acetic acid can be compared with other azetidine derivatives and similar heterocyclic compounds:
L-Azetidine-2-carboxylic acid: Found in nature and used as a gametocidal agent.
3-Arylazetidin-3-yl)acetates: Used for the preparation of pharmaceutically active agents.
Oxetane derivatives: Similar four-membered heterocycles containing oxygen instead of nitrogen, used in various biological and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an azetidine ring and an acetic acid moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-(3-ethylazetidin-1-yl)acetic acid |
InChI |
InChI=1S/C7H13NO2/c1-2-6-3-8(4-6)5-7(9)10/h6H,2-5H2,1H3,(H,9,10) |
InChI Key |
CEWCYVASRHAITC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(C1)CC(=O)O |
Origin of Product |
United States |
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